4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride
Overview
Description
4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a bromine atom at the 4th position and a fluorine atom at the 7th position on the indole ring, making it a unique and valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of 4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of an indole precursor, followed by the reduction of the resulting intermediate to obtain the desired dihydro-indole compound. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding indole derivatives or reduced to obtain fully saturated indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Scientific Research Applications
4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride is primarily related to its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, indole derivatives have been shown to inhibit certain kinases and proteases, which are involved in cancer cell proliferation and viral replication . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride can be compared with other indole derivatives, such as:
4-bromo-2,3-dihydro-1H-indole hydrochloride: Lacks the fluorine atom at the 7th position, which may affect its biological activity and reactivity.
7-fluoro-2,3-dihydro-1H-indole hydrochloride:
4-chloro-7-fluoro-2,3-dihydro-1H-indole hydrochloride: Substitutes the bromine atom with a chlorine atom, potentially altering its reactivity and biological effects.
The presence of both bromine and fluorine atoms in this compound makes it unique and potentially more versatile in various scientific research applications.
Properties
IUPAC Name |
4-bromo-7-fluoro-2,3-dihydro-1H-indole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN.ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;/h1-2,11H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSJZEHIHQFPMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)Br)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.